molecular formula C9H8ClN3O B1361037 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 6595-79-5

3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1361037
CAS RN: 6595-79-5
M. Wt: 209.63 g/mol
InChI Key: AHCZAZOXRKPNHL-UHFFFAOYSA-N
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Description

3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, also known as 5-Chloromethyl-1,2,4-oxadiazol-3-yl aniline, is an organic compound with a molecular formula of C7H7ClN2O. It is a derivative of aniline, a primary aromatic amine, and is a colorless, crystalline solid. This compound has various applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis and Polymerization Potential

A notable application of derivatives similar to 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline lies in their use as monomers for polymer synthesis. For instance, the selective reduction of nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles has been developed to synthesize (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

Medicinal Chemistry and Antitumor Activity

Derivatives of 1,2,4-oxadiazole, including compounds similar to 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, have been investigated for their biological activities. Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, and some demonstrated significant antitumor activity towards a panel of cell lines in vitro (Maftei et al., 2013). Additionally, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been synthesized, and their structural analysis and investigation of antitumor activity have been conducted (Maftei et al., 2016).

Chemical Properties and Transformations

The chemical properties of compounds like 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan have been examined thoroughly. Studies have explored the acylation of the amino group, oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, and transformations of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).

Antibacterial and Antifungal Activities

Some derivatives of 1,3,4-oxadiazole, structurally related to 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, have been synthesized and tested for their antibacterial and antifungal activities, showing moderate to good results (Kavitha et al., 2016).

Future Directions

For more detailed information, you can refer to the MSDS provided by AstaTech, Inc.

: AstaTech, Inc. Product Link : Comparison of gas- and liquid chromatography-mass … : Synthesis of substituted pyridines with diverse functional … - Nature

properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZAZOXRKPNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649652
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

CAS RN

6595-79-5
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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